Computed Physicochemical Differentiation: Polar Surface Area and Lipophilicity of 3-(Oxolan-3-yl)morpholine Versus Parent Morpholine
3-(Oxolan-3-yl)morpholine exhibits a computed topological polar surface area (TPSA) of 30.5 Ų and a calculated XLogP3-AA of -0.3, reflecting moderate polarity and hydrophilic character imparted by the dual heterocyclic ring system [1]. In contrast, unsubstituted morpholine (C₄H₉NO) has a reported TPSA of approximately 21.3 Ų and a predicted XLogP of approximately -0.86 [2]. This represents a 43% increase in TPSA and a 0.56 log unit increase in calculated lipophilicity for the oxolan-3-yl derivative, which can meaningfully influence passive membrane permeability and solubility in early-stage drug discovery campaigns [3].
| Evidence Dimension | Topological polar surface area (TPSA) and calculated lipophilicity (XLogP) |
|---|---|
| Target Compound Data | TPSA = 30.5 Ų; XLogP3-AA = -0.3 |
| Comparator Or Baseline | Morpholine (unsubstituted, CAS 110-91-8): TPSA ≈ 21.3 Ų; XLogP ≈ -0.86 |
| Quantified Difference | ΔTPSA = +9.2 Ų (+43%); ΔXLogP = +0.56 log units |
| Conditions | Computed descriptors from PubChem (release 2021.05.07) and ChemicalBook database entries |
Why This Matters
For fragment-based screening and lead optimization, the distinct physicochemical fingerprint of 3-(oxolan-3-yl)morpholine—particularly its increased polar surface area and moderated lipophilicity—offers a different absorption and distribution profile than simpler morpholine building blocks, which may be critical when tuning solubility-permeability trade-offs in a chemical series.
- [1] PubChem. 3-(Oxolan-3-yl)morpholine. Computed Descriptors: Topological Polar Surface Area = 30.5 Ų; XLogP3-AA = -0.3. Retrieved April 2026. View Source
- [2] PubChem. Morpholine. Compound Summary. CID 3201. Topological Polar Surface Area = 21.3 Ų. Retrieved April 2026. View Source
- [3] Wager TT, Hou X, Verhoest PR, Villalobos A. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chem. Neurosci. 2016; 7(6):767-775. DOI: 10.1021/acschemneuro.6b00029. (Context for TPSA/LogP optimization in drug discovery). View Source
